

Application Notes and Protocols: Integration of Erbium Silicide in Silicon Photonics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Erbium silicide				
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Audience: Researchers, scientists, and professionals in photonics and semiconductor device fabrication.

Introduction: The integration of light-emitting materials with silicon-based electronics is a cornerstone of silicon photonics, aiming to overcome the limitations of silicon's indirect bandgap. Erbium (Er), a rare-earth element, is a promising candidate due to its characteristic intra-4f shell transition that emits light at a wavelength of approximately 1.54 µm, which coincides with the low-loss C-band of optical fibers used in telecommunications.[1][2] This compatibility makes erbium-doped silicon and **erbium silicide** (ErSi₂-x) highly attractive for creating CMOS-compatible light sources, amplifiers, and photodetectors.[3][4]

This document provides detailed protocols for the formation of **erbium silicide** and the fabrication of erbium-based silicon photonic devices, summarizes key performance data from various studies, and illustrates the underlying processes and workflows.

Data Presentation: Performance and Material Properties

The following tables summarize key quantitative data for **erbium silicide** and related devices integrated into silicon photonics.

Table 1: Electrical and Physical Properties of Erbium Silicide (ErSi2-x) on Silicon



Property	Value	Formation/Ann ealing Conditions	Substrate	Reference
Schottky Barrier Height (SBH)	0.783 - 0.805 eV	500 - 900 °C Anneal	p-type Si(100)	[5][6]
Schottky Barrier Height (SBH)	0.343 - 0.427 eV	500 - 900 °C Anneal	n-type Si(100)	[5][6]
Schottky Barrier Height (SBH)	~673 meV	RF Sputtering, Room Temp	p-type Si	[7]
Sheet Resistance	< 30 Ω/sq	500 °C, 5 min RTA	SOI	[5]
Stable ErSi ₂ -x Phase	Up to 1000 °C	RTA after Sputtering	Si(100)	[5][6]
Initial Reaction Temperature	300 °C	RTA after Sputtering	Si(100)	[5][6]

Table 2: Performance Characteristics of Erbium-Based Silicon Photonic Devices



Device Type	Key Parameter	Value	Operating Conditions	Reference
Er/Si Photodetector	External Responsivity	0.55 mA/W	Room Temp, 8V Reverse Bias	[7]
Er:O LED on SOI	Emission Wavelength	~1550 nm	Room Temperature	[8][9]
Er:O LED on SOI	Emission Rate	~5 x 10 ⁶ photons/s	Room Temp (1μm x 1μm device)	[8][9]
Er-doped Waveguide Laser	Output Power	> 10 mW	Not specified	[10]
Er-doped Waveguide Laser	Wavelength Range	C- and L-bands	Not specified	[11]
Er/O Doped Waveguide PD	Photoresponsivit y	100 mA/W	Deep Cooling Process	[12]

Experimental Protocols

Protocol 1: Formation of Erbium Silicide on a Silicon Substrate

This protocol details the formation of an **erbium silicide** (ErSi₂-x) thin film on a silicon substrate using sputtering and rapid thermal annealing (RTA).

- 1. Substrate Preparation: a. Start with a clean Si(100) wafer or a Silicon-on-Insulator (SOI) wafer. b. Perform a standard RCA clean or equivalent solvent clean to remove organic and metallic contaminants. c. Use a dilute hydrofluoric acid (HF) dip to remove the native oxide layer immediately before loading into the deposition chamber.
- 2. Erbium Thin Film Deposition (RF Sputtering):[7] a. Place the cleaned substrate onto the holder in a high-vacuum sputtering chamber. b. Evacuate the chamber to a base pressure of at

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least 3×10^{-6} mbar. c. Use a high-purity (e.g., 99.9%) metallic erbium target. d. To remove any surface oxidation from the target, perform a pre-sputtering process for approximately 30 minutes at ~150 W RF power with the shutter closed. e. Introduce Argon (Ar) gas into the chamber at a constant flow rate (e.g., 40 sccm) to achieve a working pressure of ~2.5 × 10^{-2} mbar. f. Deposit the erbium film onto the substrate at room temperature using a low RF power (e.g., 30 W) to ensure good film quality. The deposition time will determine the final film thickness (e.g., 11 minutes for a specific thickness).[7]

- 3. Rapid Thermal Annealing (RTA) for Silicidation:[5][6] a. Transfer the erbium-coated substrate to an RTA chamber. b. Purge the chamber with a high-purity inert gas, such as nitrogen (N₂), to prevent oxidation during annealing.[13] c. The solid-state reaction between Er and Si begins at approximately 300 °C.[6] d. To form a stable ErSi₂-x phase, ramp the temperature to 500 °C and hold for 5 minutes.[5] The silicide phase has been shown to be stable up to 1000 °C.[6] e. After annealing, allow the substrate to cool down in the inert atmosphere.
- 4. Characterization: a. Phase Confirmation: Use X-ray Diffraction (XRD) to confirm the formation of the hexagonal ErSi₂-x phase.[6] b. Morphology: Analyze the surface morphology for defects like pinholes using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[6] c. Electrical Properties: Measure the sheet resistance using a four-point probe.

Protocol 2: Fabrication of an Erbium/Oxygen Doped Silicon LED on SOI

This protocol describes a CMOS-compatible process for fabricating an erbium-doped light-emitting diode on an SOI wafer, which is a common platform in silicon photonics.[8][9][14]

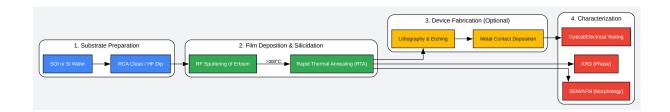
- 1. Wafer and Initial Patterning: a. Start with a 220 nm-thick silicon device layer on a 2 μm-thick buried oxide (BOX) SOI wafer.[8][14] b. Use standard top-down fabrication techniques, including electron beam lithography (EBL) or photolithography, to define the diode geometry (p-n junction areas, device mesas). c. Use Reactive Ion Etching (RIE) to transfer the pattern into the silicon layer.
- 2. Ion Implantation for Doping: a. P-type and N-type Regions: Create the p-n junction by implanting standard dopants (e.g., Boron for p-type, Phosphorus or Arsenic for n-type) into the defined areas. b. Erbium and Oxygen Co-implantation: This step is critical for creating optically



active centers. i. Implant Erbium (Er) ions into the central region of the diode, near the intended p-n depletion area. The implantation energy must be tuned to place the peak of the erbium doping profile in the center of the 220 nm silicon layer.[8] ii. Perform a co-implantation of Oxygen (O) ions. The presence of oxygen enhances the number of optically active Er³+ sites and improves the electroluminescence signal.[14][15] The ratio of Er to O is a key parameter to optimize.

- 3. Dopant Activation and Defect Annealing: a. Perform a thermal annealing step (e.g., 30 minutes at 900°C) to activate the implanted dopants (p-type, n-type, and Er) and to repair crystal damage caused by the implantation process.[14]
- 4. Metallization for Contacts: a. Deposit a metal layer (e.g., Aluminum or a Ti/Al stack) using electron beam physical vapor deposition or sputtering. b. Use a lift-off process or etching to pattern the metal, forming ohmic contacts to the p-type and n-type regions of the diode.
- 5. Device Characterization: a. Electrical Testing: Perform current-voltage (I-V) measurements to confirm diode behavior (rectification). b. Optical Testing (Electroluminescence): i. Forward bias the diode by injecting a current to stimulate electroluminescence. ii. Collect the emitted light, typically through an objective lens, and focus it into a spectrometer or a single-photon detector sensitive to the ~1550 nm wavelength range (e.g., superconducting nanowire single-photon detectors).[8][14] iii. Measure the emission spectrum and the photon emission rate as a function of the injected current.

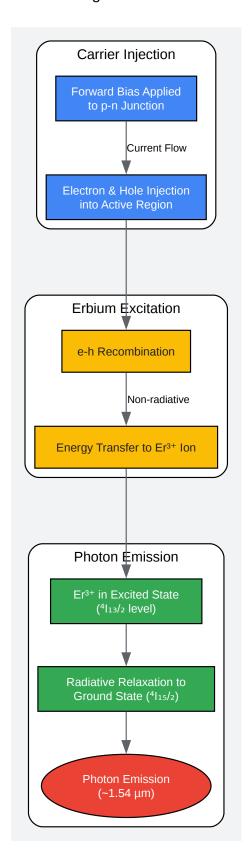
Visualizations





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Caption: Workflow for **Erbium Silicide** Integration in Silicon Photonics.





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Caption: Electroluminescence Mechanism in an Er-doped Si Diode.

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- To cite this document: BenchChem. [Application Notes and Protocols: Integration of Erbium Silicide in Silicon Photonics]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1143583#integration-of-erbium-silicide-in-silicon-photonics]

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